molecular formula C5H12ClNO2 B554669 Sarcosine ethyl ester hydrochloride CAS No. 52605-49-9

Sarcosine ethyl ester hydrochloride

Cat. No.: B554669
CAS No.: 52605-49-9
M. Wt: 153.61 g/mol
InChI Key: NIDZUMSLERGAON-UHFFFAOYSA-N
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Description

Sarcosine Ethyl Ester Hydrochloride is a chemical compound used as an intermediate in the synthesis of antienzyme agents for toothpaste . It has been found to be a marker for prostate cancer bioaggression . It can be used to produce N-methyl-N-nitroso-glycine ethyl ester .


Synthesis Analysis

The synthesis of this compound involves the reaction of sarcosine with ethyl ester. This reaction requires reagents like NaNO2, and the menstruum H2O and aq. acetic acid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: CH3NHCH2COOC2H5 · HCl . It has a molecular weight of 153.61 .


Chemical Reactions Analysis

This compound can be used to produce N-methyl-N-nitroso-glycine ethyl ester. This reaction will need reagent NaNO2, and the menstruum H2O and aq. acetic acid .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point range of 127-128 °C . It is soluble in water .

Scientific Research Applications

  • Chemiresistive Sensory Materials : Dionisio et al. (2012) demonstrated the use of sarcosine ethyl ester hydrochloride in the development of chemiresistive sensory materials. Single-walled carbon nanotubes (SWCNTs) functionalized with cavitand receptors showed high selectivity and sensitivity for detecting sarcosine and its ethyl ester hydrochloride in water, even at low concentrations of 0.02 mM (Dionisio et al., 2012).

  • Protolysis Kinetics Study : In a 1962 study, Sheinblatt investigated the protolysis kinetics in simple amino acids, including sarcosine hydrochloride and this compound. This research, using NMR techniques, provided insights into the proton exchange mechanisms between amino acids and water molecules (Sheinblatt, 1962).

  • Gas Phase Elimination Studies : Chuchani et al. (2006) analyzed the kinetics of gas phase elimination of amino acid ethyl ester hydrochlorides, including this compound. This study provided insights into the mechanisms and thermodynamics of amino acid decomposition in the gas phase (Chuchani et al., 2006).

  • Prostate Cancer Progression Marker : Cavaliere et al. (2011) explored the potential of sarcosine, a derivative of N-methylglycine, as a marker in prostate cancer progression. They developed a new method for quantifying sarcosine in urine, which included a derivatization step with ethyl chloroformate/ethanol and solid-phase microextraction (SPME) (Cavaliere et al., 2011).

  • Condensation Reactions under UV Irradiation : Spitzer and Havinga (1957) studied the reactions of sarcosine esters, including sarcosine ethyl ester, with aromatic aldehydes under ultraviolet irradiation. This research provided valuable data on the behavior of sarcosine esters in condensation reactions and the formation of oxazolidines (Spitzer & Havinga, 1957).

  • Skin Sensitizing Properties : Scheel and Keller (2012) investigated the skin sensitizing properties of amino acid esters, including dl-α-tocopheryl-(mono-)sarcosinate hydrochloride, which shows structural similarities to this compound. This study employed a weight-of-evidence assessment using in silico, in vivo, and read-across analyses (Scheel & Keller, 2012).

  • Palladium(II) Halide Complexes : Faraglia, Sindellari, and Sitran (1994) explored the formation of palladium(II) halide complexes with dithioesters derived from sarcosine, including this compound. This study contributed to the understanding of metal complex formation and stability (Faraglia, Sindellari, & Sitran, 1994).

Biochemical Analysis

Biochemical Properties

Sarcosine ethyl ester hydrochloride plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. One of the key enzymes it interacts with is sarcosine oxidase, which catalyzes the oxidation of sarcosine to glycine, formaldehyde, and hydrogen peroxide. This interaction is crucial for the metabolism of sarcosine and its derivatives. Additionally, this compound can act as a substrate for glycine N-methyltransferase, which converts glycine to sarcosine, highlighting its role in methylation reactions .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in methylation and demethylation processes. This compound can modulate gene expression by influencing the methylation status of DNA, thereby affecting the transcription of specific genes. In cellular metabolism, this compound can alter the levels of metabolites involved in the one-carbon metabolism pathway, impacting cellular energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to sarcosine oxidase, facilitating the oxidation of sarcosine. This binding interaction is essential for the enzyme’s catalytic activity. Additionally, this compound can inhibit or activate other enzymes involved in methylation reactions, such as glycine N-methyltransferase. These interactions lead to changes in gene expression and cellular metabolism, highlighting the compound’s role in regulating biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly in the presence of moisture or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance cellular metabolism and promote the synthesis of specific proteins. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher concentrations. These findings underscore the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to one-carbon metabolism. It interacts with enzymes such as sarcosine oxidase and glycine N-methyltransferase, influencing the conversion of sarcosine to glycine and vice versa. These interactions affect the levels of metabolites involved in methylation reactions, impacting cellular methylation status and metabolic flux. The compound’s role in these pathways highlights its importance in regulating cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via amino acid transporters and distributed to various cellular compartments. The compound’s localization and accumulation can influence its activity and function, affecting cellular processes such as gene expression and metabolism. Understanding the transport and distribution of this compound is crucial for elucidating its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is often localized in the cytoplasm and mitochondria, where it participates in metabolic reactions. The compound may also undergo post-translational modifications that direct it to specific cellular compartments. These modifications can influence its interaction with enzymes and other biomolecules, affecting its overall biochemical activity .

Properties

IUPAC Name

ethyl 2-(methylamino)acetate;hydrochloride
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InChI

InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4-6-2;/h6H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDZUMSLERGAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
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DSSTOX Substance ID

DTXSID00200588
Record name Ethyl N-methylaminoacetate hydrochloride
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Molecular Weight

153.61 g/mol
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Physical Description

White hygroscopic crystalline powder; [Acros Organics MSDS]
Record name Sarcosine ethyl ester hydrochloride
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CAS No.

52605-49-9
Record name Sarcosine ethyl ester hydrochloride
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Record name Ethyl N-methylaminoacetate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of sarcosine ethyl ester hydrochloride in chemical synthesis?

A1: this compound frequently serves as a reagent in organic synthesis. For instance, it plays a crucial role in synthesizing the active pharmaceutical ingredient tadalafil, a PDE5 inhibitor []. Additionally, it has been employed in constructing complex molecular structures, like the core ABC ring system of manzamine A alkaloids, highlighting its versatility in synthetic chemistry [].

Q2: How is this compound related to nitrosamine research in cancer studies?

A2: this compound, when combined with sodium nitrite, forms N-nitrososarcosine ethyl ester (NSEE) []. NSEE is a potent carcinogen that has been used to induce esophageal tumors in rat models, mimicking the development of human squamous cell carcinoma []. This model is valuable for studying the stepwise progression of esophageal cancer and evaluating potential preventive or therapeutic strategies [].

Q3: What is known about the thermal decomposition of this compound?

A3: Studies have investigated the gas phase elimination kinetics of this compound []. It undergoes a unimolecular, first-order elimination reaction at elevated temperatures (339-451 °C), yielding sarcosine and ethylene []. Unlike other similar amino acid ester hydrochlorides, the resulting sarcosine exhibits remarkable thermal stability and does not readily decarboxylate under the reaction conditions [].

Q4: Has this compound been implicated in any biological studies?

A4: While primarily recognized as a chemical reagent, research has explored potential connections between this compound and biological processes. One study investigated the expression of specific genes, Kruppel-like factor 6 (Klf-6) and nucleobindin-2 (NUCB2), in the gastrointestinal tract of rats following exposure to this compound []. Although the study design used the compound to induce gastric cancer, the observed changes in gene expression might offer insights into the molecular pathways affected by this compound or its metabolites [].

Q5: Are there alternative reagents to this compound in certain reactions?

A5: Yes, research has shown that replacing this compound with ethyl chloroacetate in the N-alkylation step during the synthesis of 4-hydroxy-3-methyl-2H-thieno-1,2-thiazine-2-(methyl) carboxylate-1,1-dioxide (MHTTCD), an intermediate for the drug Tinoxicam, leads to improved yields and reduced production costs []. This example highlights the ongoing search for more efficient and cost-effective synthetic routes.

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